molecular formula C26H18N4Na2O8S2 B147752 Brilliant Yellow CAS No. 3051-11-4

Brilliant Yellow

Cat. No. B147752
CAS RN: 3051-11-4
M. Wt: 624.6 g/mol
InChI Key: RDJCIKZLXHKBPH-SEPHDYHBSA-L
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Description

Brilliant Yellow is an orange-colored powder that belongs to the group of azo dyes . It changes color from yellow at pH 6.4 to red-orange at pH 8.0 . It has been widely used as a biosensor, anti-fungal agent, anti-AIDS (acquired immunodeficiency syndrome) agent, and is used in assays for enzyme activity .


Molecular Structure Analysis

The molecular formula of Brilliant Yellow is C26H18N4Na2O8S2 . It has a molecular weight of 624.55 .


Physical And Chemical Properties Analysis

Brilliant Yellow is soluble in water and slightly soluble in ethanol and acetone . It has a visual transition interval of 6.5 - 8.0 with a color change from orange to reddish-orange . It has a melting point of >250°C .

Scientific Research Applications

pH Indicator

Brilliant Yellow is a conjugated azo dye that is useful as a pH indicator . It has a visual transition interval of 6.5 - 8.0, with a color change from orange to reddish-orange . This makes it suitable for detecting changes in pH in various scientific and industrial applications.

Biosensor

Brilliant Yellow has been widely used as a biosensor . Biosensors are devices that use biological molecules to detect the presence of various chemicals in the environment. The specific properties of Brilliant Yellow can be leveraged to create biosensors for specific applications.

Anti-fungal Agent

Another application of Brilliant Yellow is its use as an anti-fungal agent . It can be used to inhibit the growth of certain types of fungi, making it useful in medical and agricultural applications.

Anti-AIDS Agent

Brilliant Yellow has been used as an anti-AIDS (acquired immunodeficiency syndrome) agent . This suggests that it may have potential for use in medical treatments for HIV/AIDS.

Enzyme Activity Assays

Brilliant Yellow is used in assays for enzyme activity . These assays are tests that measure the activity of enzymes, which are proteins that speed up chemical reactions in the body. The properties of Brilliant Yellow make it useful for these types of tests.

Insect Research

Brilliant Yellow has been used to determine the transfer of inoculum from male moths to females during mating . This suggests that it could be used in other types of insect research as well.

Mechanism of Action

Target of Action

Brilliant Yellow, also known as Direct Yellow 4, primarily targets the Vesicular Glutamate Transporters (VGLUTs) . VGLUTs are integral membrane proteins responsible for the uptake of glutamate into synaptic vesicles, playing a crucial role in glutamatergic neurotransmission.

Mode of Action

Brilliant Yellow acts as a potent and selective inhibitor of VGLUTs . By inhibiting these transporters, it disrupts the normal function of glutamatergic neurotransmission, which can lead to alterations in neural signaling.

Biochemical Pathways

The primary biochemical pathway affected by Brilliant Yellow is the glutamatergic transmission in hippocampal neurons . This pathway is critical for various neural functions, including learning and memory. Disruption of this pathway by Brilliant Yellow can lead to significant changes in these functions.

Pharmacokinetics

It’s known that brilliant yellow isnot membrane-permeable , which may limit its bioavailability and distribution within the body.

Result of Action

The inhibition of VGLUTs by Brilliant Yellow can lead to a decrease in glutamate release from the presynaptic neuron, thereby modulating glutamatergic neurotransmission . This can result in changes in neural signaling, potentially affecting various brain functions.

Action Environment

The action of Brilliant Yellow can be influenced by various environmental factors. For instance, its color changes from yellow at pH 6.4 to red-orange at pH 8.0 , indicating that its activity may be affected by the pH of its environment.

Safety and Hazards

Brilliant Yellow should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O8S2.2Na/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b2-1+,29-27?,30-28?;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDIUICHQPKMNH-ZFEDVODKSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91-34-9 (Parent)
Record name C.I. 24890
Source ChemIDplus
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Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-orange odorless powder; [GFS Chemicals MSDS]
Record name Brilliant Yellow
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Product Name

Brilliant Yellow

CAS RN

3051-11-4
Record name C.I. 24890
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-hydroxyphenyl)diazenyl]-, sodium salt (1:2)
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Record name Sodium 4,4'-bis(p-hydroxyphenylazo)-2,2'-vinylenedibenzenesulphonate
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Record name DIRECT YELLOW 4
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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